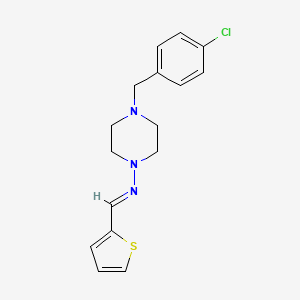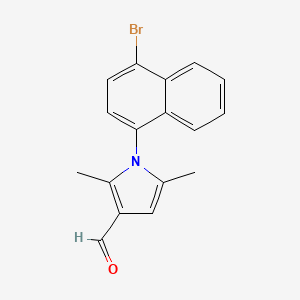
1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of pyrrole derivatives involves various strategies, including condensation reactions, catalytic processes, and modifications of existing pyrrole structures. For instance, the synthesis of related pyrrole-3-carbaldehydes can be achieved through efficient and mild tandem catalytic processes, involving one-pot multi-component reactions that allow for functionalization at different positions of the pyrrole ring (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including "1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde", can be characterized using various spectroscopic techniques. Studies on similar compounds have utilized spectroscopic methods (FT–IR, 1H NMR, and UV–Visible) along with quantum chemical calculations to confirm the structure, reveal the nature of interactions within the molecule, and analyze vibrational shifts indicative of molecular interactions (Singh et al., 2014).
Chemical Reactions and Properties
Pyrrole derivatives are known for their reactivity towards various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition reactions. These reactions enable the functionalization of the pyrrole ring and the introduction of different substituents, affecting the chemical properties and potential applications of these compounds. For example, the synthesis of pyrazolo[3,4-h][1,6]naphthyridine derivatives from pyrrole carbaldehydes via Friedlander condensation highlights the versatility of pyrrole derivatives in chemical synthesis (Jachak et al., 2011).
Physical Properties Analysis
The physical properties of pyrrole derivatives, including melting points, solubility, and crystal structure, can significantly influence their application in various fields. Crystallographic studies provide insights into the hydrogen-bonding patterns and molecular packing, which are crucial for understanding the stability and reactivity of these compounds (Senge & Smith, 2005).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, such as acidity, basicity, and electrophilicity, are influenced by the substituents attached to the pyrrole ring. Computational studies, including density functional theory (DFT) and atoms in molecules (AIM) analyses, help in understanding the electronic structure, charge distribution, and reactivity sites within the molecule, providing insights into its chemical behavior (Singh et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-11-9-13(10-20)12(2)19(11)17-8-7-16(18)14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMBYCRDQJYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromonaphthalen-1-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

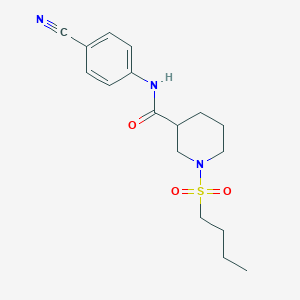
![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
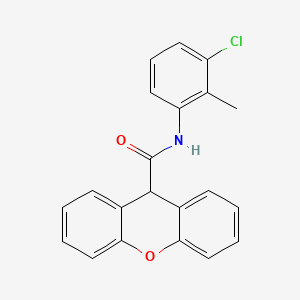
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
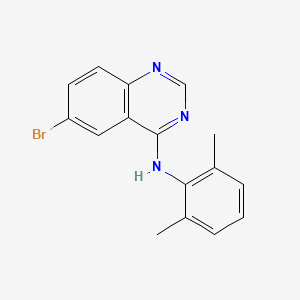
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)
![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

